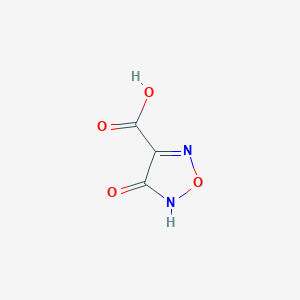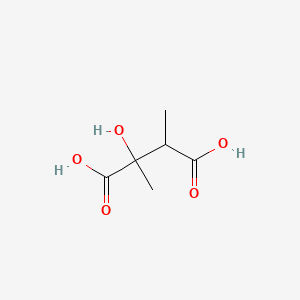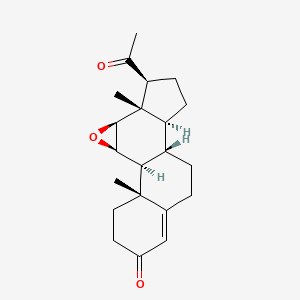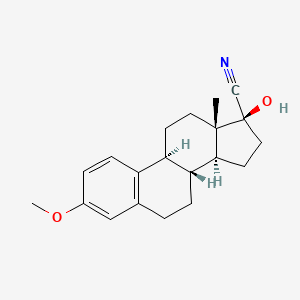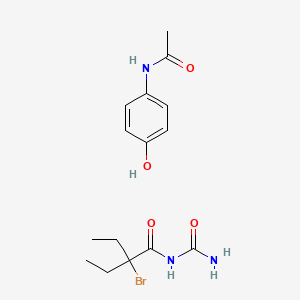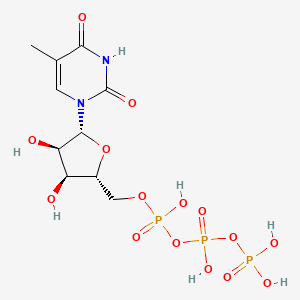
5-Methyluridine 5'-(tetrahydrogen triphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TTP is a pyrimidine ribonucleoside 5'-triphosphate in which the pyrimidine element is 5-methyluracil. It is a conjugate acid of a TTP(4-).
Aplicaciones Científicas De Investigación
1. Inhibitor of Hepatitis C Virus Polymerase
5-Methyluridine analogs, specifically the triphosphate forms like RO2433-TP, have been studied for their potent inhibitory effects on the hepatitis C virus (HCV) RNA-dependent RNA polymerase. These compounds act by interfering with the replication process of the virus, offering a potential pathway for therapeutic intervention in HCV infections (Murakami et al., 2007).
2. Role in DNA and RNA Modifications
5-Methyluridine and its derivatives are also important in the study of DNA and RNA modifications. They are involved in the processes of methylation and demethylation, which are crucial for cellular functions and gene regulation. For instance, enzymes that modify RNA molecules rely on the tripartite structure of nucleotides like 5-methyluridine for catalytic activities, impacting gene expression and epigenetic regulation (Walsh, 2022).
3. Enzymatic Synthesis and Characterization
Research has also focused on the enzymatic methods for synthesizing 5-methyluridine derivatives and characterizing their properties. These studies have implications for understanding the molecular mechanisms of nucleotide modifications and their roles in biological systems, such as the synthesis of modified nucleoside triphosphates like 5-methylcytidine-5′-triphosphate (Wang et al., 1982).
4. Impact on Transcription and Gene Regulation
Modifications involving 5-methyluridine can directly impact transcription processes and gene regulation. For example, the presence of methylated nucleotides like 5-methyluridine in RNA can affect the binding and activity of RNA polymerases, thereby influencing gene expression patterns (Wang et al., 2015).
5. Application in Nucleotide Array-Based Sequence Analysis
5-Methyluridine and its derivatives are used in high-density oligonucleotide array-based sequence analysis, aiding in the screening of genes for mutations and variations. This has significant implications in genomic studies and personalized medicine (Hacia et al., 1998).
Propiedades
Nombre del producto |
5-Methyluridine 5'-(tetrahydrogen triphosphate) |
|---|---|
Fórmula molecular |
C10H17N2O15P3 |
Peso molecular |
498.17 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
RZCIEJXAILMSQK-JXOAFFINSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



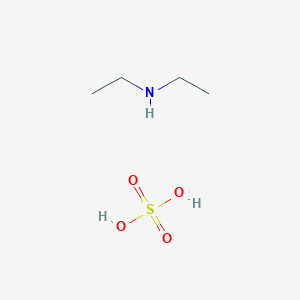
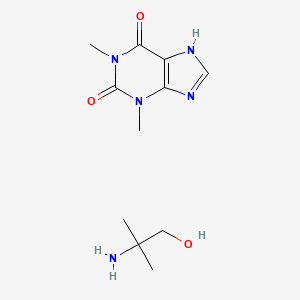
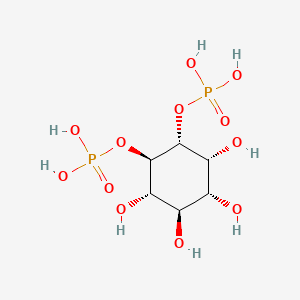
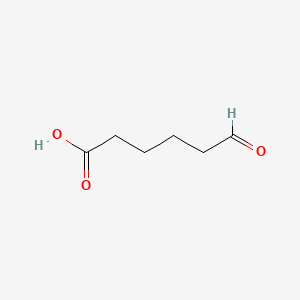
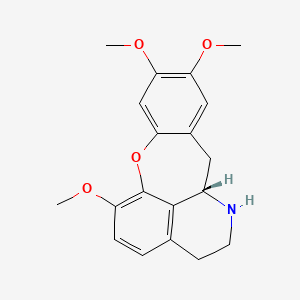
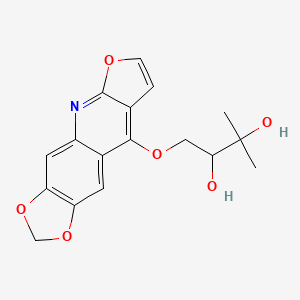
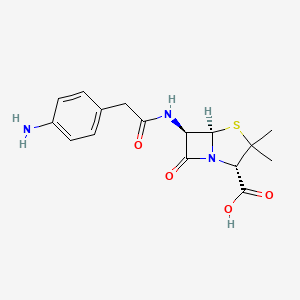
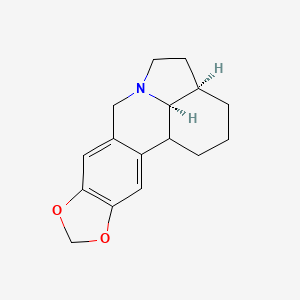
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/structure/B1218030.png)
